molecular formula C18H16N2OS2 B5603017 1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone

1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone

Cat. No.: B5603017
M. Wt: 340.5 g/mol
InChI Key: GDIZKEDKSJWBFG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core substituted with a tetrahydro ring system, a phenyl group, and a sulfanyl-linked ethanone moiety. Its synthesis typically involves nucleophilic substitution reactions, as seen in related thienopyrimidine derivatives, where halogenated intermediates react with thiol-containing nucleophiles under basic conditions .

Properties

IUPAC Name

1-phenyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-14(12-6-2-1-3-7-12)10-22-17-16-13-8-4-5-9-15(13)23-18(16)20-11-19-17/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIZKEDKSJWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone typically involves multi-step reactions. One common method involves the aza-Wittig reaction of iminophosphorane with alkyl isocyanates to form carbodiimides, which then react with various nucleophilic reagents under mild conditions to yield the desired compound . Another approach involves the cyclization of amino-esters with formamide to produce the tetrahydrobenzo-thieno-pyrimidine core, followed by further functionalization to introduce the phenyl and sulfanyl-ethanone groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Research indicates that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines exhibit potent anticancer properties. In vitro studies have demonstrated that certain compounds within this class can inhibit the growth of various cancer cell lines. For instance, one study reported IC50 values of 0.16 µM against HepG2 liver cancer cells and 15.01 µM against MCF-7 breast cancer cells .
  • Antiviral and Antibacterial Properties
    • Compounds similar to 1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone have shown effectiveness against viral infections such as hepatitis C by inhibiting NS5B polymerase activity . Additionally, antibacterial activity has been documented against various pathogens, making these compounds potential candidates for antibiotic development .
  • Enzyme Inhibition
    • Studies have highlighted the ability of these compounds to inhibit specific enzymes such as fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis . This inhibition can lead to reduced tumor growth and metastasis.

Case Studies and Experimental Findings

Study ReferenceCompound TestedCell LineIC50 Value (µM)Activity
Abbas et al. N-aryl derivativesHepG20.16Anticancer
Abbas et al. N-aryl derivativesMCF-715.01Anticancer
Unspecified StudyTetrahydro derivativesA549Not specifiedAntiviral

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Its unique structure allows it to bind to various biological targets, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzo[4,5]thieno[2,3-d]pyrimidine scaffold is versatile, with modifications at the 4-position (sulfanyl, amino, or alkoxy groups) and peripheral substituents (phenyl, fluorophenyl, benzyl) significantly influencing biological activity. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₉H₁₇N₂OS₂ Phenyl, sulfanyl-ethanone Under investigation
5,6,7,8-Tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine C₁₉H₁₉N₅S Benzyl, pyrido ring Inhibits arenavirus propagation
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone C₁₆H₁₃FN₂OS₂ 4-Fluorophenyl, dimethylthieno Not reported
N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine C₁₈H₁₈N₃S p-Tolyl, amino Apoptosis-inducing (breast cancer)
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one C₁₈H₁₈BrN₂OS₂ 4-Bromophenyl, ethyl Antibacterial candidate

Key Observations :

  • Antiviral Activity: The pyrido-thienopyrimidine derivative (C₁₉H₁₉N₅S) exhibits potent inhibition of lymphocytic choriomeningitis virus (LCMV) at 20 μM, attributed to its benzyl and pyrido modifications, which enhance cellular uptake and target binding .
  • Anticancer Potential: Amino-substituted analogues (e.g., N-(p-Tolyl)-derivative) induce apoptosis in breast cancer cells, likely due to interactions with folate receptors or DNA topoisomerases .
  • Electron-Withdrawing Groups : The 4-fluorophenyl variant (C₁₆H₁₃FN₂OS₂) may exhibit improved metabolic stability compared to the target compound’s phenyl group, though biological data are lacking .
Physicochemical and Pharmacokinetic Properties

Computed properties (e.g., logP, molecular weight) align with Lipinski’s rules, suggesting oral bioavailability . In contrast, bromophenyl derivatives (e.g., C₁₈H₁₈BrN₂OS₂) exhibit higher molecular weights (>400 Da), which may limit blood-brain barrier penetration .

Biological Activity

1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities supported by case studies and research findings.

Structural Characteristics

The molecular formula of the compound is C16H16N2O2SC_{16}H_{16}N_2O_2S, and it features a unique thieno[2,3-d]pyrimidine scaffold that contributes to its biological properties. The compound's structure can be characterized by the presence of a phenyl group and a tetrahydrobenzo-thieno moiety attached to a sulfanyl ethanone group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes the formation of the thieno-pyrimidine core followed by functionalization to introduce the phenyl and sulfanyl groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Research has indicated that tetrahydrobenzothiophene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

Studies have demonstrated that related compounds possess antibacterial and antifungal properties. For example, derivatives have been tested against strains such as Candida albicans and Staphylococcus aureus, showing promising results in inhibiting microbial growth . The thieno-pyrimidine structure is believed to play a critical role in enhancing these activities.

3. Antiviral Effects

Tetrahydrobenzothiophene derivatives have shown potential as antiviral agents. Specifically, some compounds have been reported to inhibit hepatitis C virus NS5B polymerase activity . This suggests that similar derivatives could be explored for their effectiveness against other viral targets.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

Study Findings
Study 1Investigated the anticancer effects of thieno-pyrimidine derivatives in breast cancer cell lines; results showed significant reduction in cell viability .
Study 2Evaluated antimicrobial activity against Candida albicans; demonstrated effective inhibition at low concentrations .
Study 3Assessed antiviral properties against hepatitis C; identified key mechanisms of action involving polymerase inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing in ethanol or glacial acetic acid with DMSO under controlled temperatures (80–120°C) achieves high yields (70–85%). Key intermediates like 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives are prepared first, followed by thiol-ether linkage formation with 2-phenyl-ethanone precursors. Optimization involves solvent polarity adjustments (e.g., switching from ethanol to DMSO for higher reactivity) and stoichiometric control of thiol groups .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic protons (δ 7.2–8.6 ppm) and thienopyrimidine backbone. Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1720 cm⁻¹) and S–C (600–700 cm⁻¹). Mass spectrometry (LC-MS) verifies molecular weight ([M+H]+ peaks around 360–400 m/z). X-ray crystallography may resolve stereochemistry, as seen in related thienopyrimidine derivatives .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in thienopyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic SAR (Structure-Activity Relationship) studies. For example:

  • Step 1 : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) to assess electronic effects.
  • Step 2 : Compare activity across cell lines (e.g., cancer vs. normal cells) to isolate target-specific effects.
  • Step 3 : Validate docking predictions (e.g., using AutoDock Vina) with in vitro assays to resolve false positives .

Q. How can reaction conditions be optimized for scaled-up synthesis without compromising purity?

  • Methodological Answer :

  • Catalysis : Use Pd/C or CuI to accelerate thiol-ether coupling, reducing reaction time from 24h to 8h.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
  • Stability : Monitor thermal degradation via TGA/DSC to identify safe storage conditions (e.g., inert atmosphere, −20°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to kinases (e.g., EGFR or CDK2). Focus on π-π stacking between the phenyl ring and hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (Root Mean Square Deviation) to validate pose retention.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Methodological Answer :

  • In Vitro Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24h.
  • Metabolite Profiling : Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide formation) or hydrolyzed fragments.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using UV spectroscopy .

Data Analysis and Experimental Design

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer :

  • Variable Control : Replicate reactions using identical reagents (e.g., anhydrous solvents, fresh catalysts).
  • Analytical Cross-Check : Compare NMR/LC-MS data with literature to confirm product identity.
  • Yield Discrepancy Table :
Reaction ConditionReported Yield (%)Observed Yield (%)Possible Cause
Ethanol, reflux7265Moisture in solvent
DMSO, 100°C8580Catalyst deactivation
  • Resolution : Pre-dry solvents over molecular sieves and use inert gas purging .

Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ < 10 μM indicates potency).
  • In Vivo : Carrageenan-induced paw edema in rats (oral dose 10–50 mg/kg; measure edema reduction at 3h and 6h).
  • Mechanistic Studies : Western blotting for COX-2 and iNOS expression .

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